molecular formula C10H12BrNO2S B156723 1-(4-Bromophenylsulfonyl)pyrrolidine CAS No. 136350-52-2

1-(4-Bromophenylsulfonyl)pyrrolidine

Cat. No. B156723
CAS No.: 136350-52-2
M. Wt: 290.18 g/mol
InChI Key: JMOJWOSNSJXQMT-UHFFFAOYSA-N
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Patent
US08158820B2

Procedure details

A solution of 4-bromobenzenesulphonyl chloride (0.5 g) and pyrrolidine (0.284 g) in acetonitrile (5 ml) were stirred at RT for 48 h then partitioned between ethylacetate and water. The organics were separated, washed with water, dried and evaporated under reduced pressure. The residue was triturated with isohexane and filtered, yield 0.5 g.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0.284 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between ethylacetate and water
CUSTOM
Type
CUSTOM
Details
The organics were separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with isohexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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